molecular formula C28H26ClN3O2S B2841077 3-benzyl-2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115313-65-9

3-benzyl-2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2841077
CAS No.: 1115313-65-9
M. Wt: 504.05
InChI Key: OHZBBYYNJUUUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrrolopyrazine , a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives typically involves various routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .


Chemical Reactions Analysis

The chemical reactions involving pyrrolopyrazine derivatives are not clearly recognized . More research is needed to understand the specific reactions of “3-benzyl-2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide”.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research on quinazolinone analogs, similar in structure to 3-benzyl-2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide, indicates significant antimicrobial and antitubercular activities. Synthesized quinazolinones have been evaluated against various strains of bacteria and the Mycobacterium tuberculosis H37Rv strain, showing promising results in inhibiting these pathogens. For instance, certain quinazolinone compounds demonstrated good antitubercular activity, while others showed commendable antibacterial effects against both Gram-positive and Gram-negative bacteria (Rao & Subramaniam, 2015).

Structural and Synthesis Studies

Structural studies of quinazolinone derivatives, through methods such as single crystal X-ray structure determination and spectral analyses (IR, 1HNMR, Mass spectroscopy), offer insights into their potential as scaffolds for further medicinal chemistry exploration. These studies aid in understanding the molecular configurations that contribute to their biological activities, providing a basis for the design of novel compounds with enhanced efficacy (Abbasi et al., 2011).

Antipsychotic Potential

Quinazolinone analogs have been evaluated as potential antipsychotic agents. Research into heterocyclic carboxamides shows that certain quinazolinone derivatives exhibit potent in vivo activities that are comparable to established antipsychotic drugs. These findings suggest the potential of quinazolinone structures in developing new treatments for psychiatric disorders, with particular compounds identified for further evaluation due to their promising pharmacological profiles (Norman et al., 1996).

Anticancer Activity

Quinazolinone compounds have also been studied for their cytotoxic activities against various cancer cell lines. Research into 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives has identified compounds with substantial growth delays in tumor models, indicating the potential for the development of new anticancer agents based on the quinazolinone core structure (Bu et al., 2001).

Mechanism of Action

The action mechanisms of pyrrolopyrazine derivatives are not clearly recognized . More research is needed to understand the specific mechanism of action of “3-benzyl-2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide”.

Future Directions

The future directions for research on pyrrolopyrazine derivatives could involve further exploration of their synthesis methods and biological activities . This could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

3-benzyl-2-[(2-chlorophenyl)methylsulfanyl]-N-cyclopentyl-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN3O2S/c29-24-13-7-4-10-21(24)18-35-28-31-25-16-20(26(33)30-22-11-5-6-12-22)14-15-23(25)27(34)32(28)17-19-8-2-1-3-9-19/h1-4,7-10,13-16,22H,5-6,11-12,17-18H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZBBYYNJUUUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=CC=C4Cl)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.